6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one
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Overview
Description
6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one is a complex organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by the presence of a thiochromen ring system substituted with a piperazine moiety, which is further substituted with a chlorophenyl group. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Related compounds such as trazodone and its derivatives have been found to exhibit high specific affinity for histamine h1 receptors . These receptors play a crucial role in mediating allergic reactions and regulating sleep-wake cycles.
Mode of Action
Based on its structural similarity to trazodone and other piperazine derivatives, it can be hypothesized that it may interact with its target receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Piperazine, a structural component of this compound, is known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on the biological activities of related compounds, it can be hypothesized that the compound may exert a variety of effects at the molecular and cellular levels, potentially influencing processes such as cell signaling, gene expression, and protein function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one typically involves multi-step organic reactions. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent systems, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiochromen ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiochromen derivatives, and various substituted chlorophenyl derivatives. These products can exhibit different biological and chemical properties, expanding the compound’s utility in research and industry.
Scientific Research Applications
6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s structure is similar to that of certain pharmaceutical agents, making it a candidate for drug development and pharmacological studies.
Properties
IUPAC Name |
6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-13-5-6-18-14(11-13)19(24)17(12-25-18)23-9-7-22(8-10-23)16-4-2-1-3-15(16)21/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPDJTFUEXWXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=CSC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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